molecular formula C25H19ClN2O3 B4263926 2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide

Cat. No. B4263926
M. Wt: 430.9 g/mol
InChI Key: SJKWYSJSBOGKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a small molecule that has been widely used in scientific research due to its ability to block the binding of endothelin-1 to endothelin A receptors.

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide selectively blocks the binding of endothelin-1 to endothelin A receptors, which are mainly expressed in vascular smooth muscle cells. This results in the inhibition of vasoconstriction and the promotion of vasodilation, leading to a decrease in blood pressure. In addition, 2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide has been shown to inhibit the proliferation and migration of cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of vasoconstriction, the promotion of vasodilation, the inhibition of cell proliferation and migration, and the modulation of inflammation and oxidative stress. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide in lab experiments is its high selectivity for endothelin A receptors, which allows for the specific targeting of this receptor subtype. In addition, 2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide is a small molecule that can easily penetrate cell membranes and access intracellular targets. However, one limitation of using 2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide is its relatively short half-life, which may require frequent dosing in in vivo studies.

Future Directions

There are several future directions for the research and development of 2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as pulmonary hypertension and kidney disease. Another direction is to investigate its combination with other drugs for synergistic effects. Furthermore, the development of more potent and selective endothelin A receptor antagonists may lead to improved therapeutic outcomes.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide has been widely used in scientific research to study the role of endothelin-1 and endothelin A receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, as well as in cancer research.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c1-15(16-6-9-18(26)10-7-16)27-25(29)20-13-22(28-21-5-3-2-4-19(20)21)17-8-11-23-24(12-17)31-14-30-23/h2-13,15H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWYSJSBOGKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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